molecular formula C16H10FNO3 B2731738 2-(4-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid CAS No. 339106-83-1

2-(4-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Cat. No. B2731738
CAS RN: 339106-83-1
M. Wt: 283.258
InChI Key: UXHTXBJIHXPIMJ-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that contains a fluorophenyl group and a carboxylic acid group. It’s likely used in the field of organic chemistry as an intermediate for the synthesis of other compounds .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray diffraction, NMR, and MS .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and functional groups. For instance, boronic acid derivatives are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, 4-Fluorophenylacetic acid is described as a white shiny crystalline powder or flakes .

Scientific Research Applications

Disposition and Metabolism

The study of the disposition and metabolism of compounds related to 2-(4-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid provides insights into their pharmacokinetic properties. For instance, the metabolism of a novel orexin receptor antagonist, SB-649868, involving 2-(4-Fluorophenyl) moieties, highlights the compound's elimination pathways and the formation of metabolites through oxidative processes. This information is crucial for understanding the pharmacological effects and safety profiles of related compounds (Renzulli et al., 2011).

Chemotherapy Efficacy in Cancer Treatment

Compounds with a 4-Fluorophenyl group have been explored for their efficacy in chemotherapy regimens. For example, the effectiveness of oxaliplatin, raltitrexed, 5-fluorouracil, and folinic acid combination chemotherapy during preoperative radiation therapy for locally advanced rectal cancer demonstrates the potential of fluorinated compounds in enhancing treatment outcomes (Avallone et al., 2006).

Assessment of Cellular Proliferation in Tumors

The application of fluorinated compounds, such as 18F-ISO-1, in assessing cellular proliferation by PET imaging in patients with malignant neoplasms, underscores their role in diagnostic oncology. These studies facilitate the evaluation of tumor aggressiveness and response to therapy, providing a basis for personalized treatment planning (Dehdashti et al., 2013).

Prognostic Value in Chemotherapy

Investigations into the prognostic value of tumoral markers, such as thymidylate synthase, in the context of fluorouracil-based chemotherapy for metastatic colorectal cancer patients, reveal the intricate relationship between molecular markers and treatment efficacy. These studies provide insights into the mechanisms through which fluorinated compounds exert their therapeutic effects, aiding in the optimization of chemotherapy regimens (Etienne et al., 2002).

Folate Metabolism in Chemotherapy

The role of folinic acid, a form of folic acid, in modulating the effects of fluorouracil during chemotherapy underscores the importance of folate metabolism in cancer treatment. Studies on folate nephropathy during high-dose folinic acid and 5-fluorouracil chemotherapy highlight the need to understand the metabolic interactions and potential side effects of fluorinated chemotherapy agents to ensure patient safety and treatment efficacy (Metz-Kurschel et al., 1990).

Mechanism of Action

The mechanism of action would depend on the specific use of this compound. For example, fluorine-containing drugs often have high biological activity and strong stability .

Safety and Hazards

Safety data sheets provide information on the potential hazards of a compound. For example, some compounds may cause skin irritation or be harmful if inhaled .

Future Directions

The future directions for this compound would depend on its specific applications. For example, boronic acid derivatives have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

properties

IUPAC Name

2-(4-fluorophenyl)-1-oxoisoquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO3/c17-10-5-7-11(8-6-10)18-9-14(16(20)21)12-3-1-2-4-13(12)15(18)19/h1-9H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHTXBJIHXPIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

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